3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolo-thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired compound with excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot catalyst-free procedure mentioned above provides a straightforward and efficient approach that could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole-thiadiazine core structure and exhibit comparable chemical properties.
1,2,3-Thiadiazole and Isothiazole-Based Compounds: These compounds also contain sulfur and nitrogen heterocycles and have similar applications in materials science and medicinal chemistry.
Uniqueness
3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to the specific arrangement of bromine and chlorine substituents on the phenyl rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H10BrClN4S |
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Molecular Weight |
405.7 g/mol |
IUPAC Name |
3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H10BrClN4S/c17-12-3-1-2-11(8-12)15-19-20-16-22(15)21-14(9-23-16)10-4-6-13(18)7-5-10/h1-8H,9H2 |
InChI Key |
PYLLUMXJMRDQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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